6alpha-Bromo-beclomethasone dipropionate

Vue d'ensemble

Description

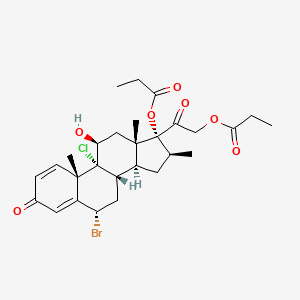

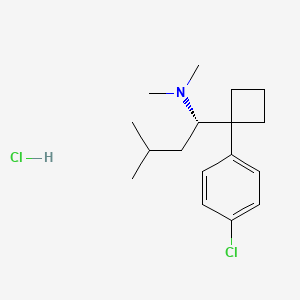

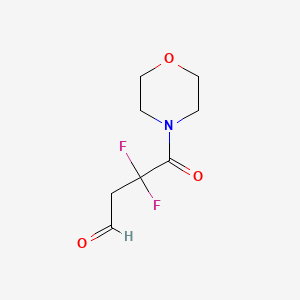

6alpha-Bromo-beclomethasone dipropionate is a derivative of Beclomethasone . It is a neat product with a molecular formula of C28 H36 Br Cl O7 and a molecular weight of 599.94 .

Molecular Structure Analysis

The molecular structure of 6alpha-Bromo-beclomethasone dipropionate is represented by the formula C28 H36 Br Cl O7 . The InChI representation of the molecule is also available .Physical And Chemical Properties Analysis

The physical and chemical properties of 6alpha-Bromo-beclomethasone dipropionate include a molecular weight of 599.94 and a molecular formula of C28 H36 Br Cl O7 .Applications De Recherche Scientifique

Anti-inflammatory and Asthma Control

Beclomethasone dipropionate (BDP) has been extensively studied for its role in managing chronic asthma and its anti-inflammatory effects. For instance, a dose-response study in chronic bronchial asthma demonstrated no further therapeutic benefit beyond a certain dosage, indicating a plateau in efficacy at higher doses without impairing adrenal function at lower doses (Gaddie et al., 1973). Furthermore, research has shown BDP's effectiveness in reducing symptoms of asthma in children without significant side effects on adrenal function, growth, or hepatic and renal functions with a specific dose regimen (Kerrebijn, 1976).

Systemic Effects and Safety

Studies have also delved into the systemic effects of BDP, such as its impact on adrenal function. For example, research comparing the cortisol secretion rate during BDP aerosol therapy in bronchial asthma with prednisone treatment found no suppression of adrenal cortex function with BDP inhalation (Bakran et al., 1977). Another study evaluated the safety of using inhaled BDP for severe asthma during pregnancy, concluding that treatment with BDP at recommended doses is safe during pregnancy (Greenberger & Patterson, 1983).

Pharmacology and Drug Formulation

Investigations into the pharmacological properties and drug formulations of BDP, such as the transition from chlorofluorocarbon (CFC) formulations to hydrofluoroalkane (HFA) formulations, have demonstrated improved airway targeting with HFA-BDP due to its smaller particle size and better lung deposition efficiency (Leach et al., 1998). This advancement suggests a reduction in the dose required for efficacy and potentially enhanced treatment outcomes for asthma patients.

Mécanisme D'action

Target of Action

6alpha-Bromo-beclomethasone dipropionate is a synthetic corticosteroid and a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response.

Mode of Action

Upon administration, 6alpha-Bromo-beclomethasone dipropionate is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the compound’s anti-inflammatory actions .

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor triggers a series of biochemical reactions. Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

It is known that beclomethasone dipropionate, the parent compound, is rapidly activated by hydrolysis to the active monoester, 17-bmp This suggests that 6alpha-Bromo-beclomethasone dipropionate may have similar ADME properties

Result of Action

The result of the action of 6alpha-Bromo-beclomethasone dipropionate is a reduction in inflammation and allergic reactions. This is due to the anti-inflammatory, antipruritic, and anti-allergy properties of beclomethasone dipropionate . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Propriétés

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGQBFGKJSUQPK-DXABFYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747216 | |

| Record name | (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Bromo-beclomethasone dipropionate | |

CAS RN |

887130-69-0 | |

| Record name | 6alpha-Bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-Bromo Beclomethasone Dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5X7EQH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)